molecular formula C11H14ClFO B13621114 3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol

3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B13621114
M. Wt: 216.68 g/mol
InChI Key: FPCOHGZPLOXSCF-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol is a fluorinated and chlorinated organic building block of significant interest in advanced chemical synthesis and drug discovery research. Compounds featuring 2,2-dimethylpropanol scaffolds are recognized in medicinal chemistry for their potential to modulate the physicochemical properties of larger molecules, influencing characteristics such as metabolic stability and lipophilicity . The simultaneous presence of both chloro and fluoro substituents on the phenyl ring makes this compound a particularly versatile intermediate . These halogen atoms act as distinct handles for further functionalization via cross-coupling reactions, or they can be used to fine-tune electronic properties and binding interactions in target molecules. The specific stereoelectronic profile imparted by the 2-chloro-4-fluorophenyl group is valuable for exploring structure-activity relationships in the development of bioactive compounds, including inhibitors of specific protein targets . This reagent is provided as a high-purity solid (typically >97-98% by GC analysis, based on analogous compounds) and requires storage at cool, room temperature, protected from light and moisture . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H14ClFO

Molecular Weight

216.68 g/mol

IUPAC Name

3-(2-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C11H14ClFO/c1-11(2,7-14)6-8-3-4-9(13)5-10(8)12/h3-5,14H,6-7H2,1-2H3

InChI Key

FPCOHGZPLOXSCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=C(C=C1)F)Cl)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol typically involves the formation of the tertiary alcohol by nucleophilic addition of a suitable organometallic reagent (such as a Grignard reagent) to a substituted benzaldehyde or related carbonyl precursor. This approach is common for preparing substituted benzylic alcohols with sterically hindered tertiary centers.

Stepwise Preparation Method

Step Reaction Reagents/Conditions Notes
1 Preparation of 2-chloro-4-fluorobenzaldehyde Starting from 2-chloro-4-fluorobenzene or via halogenation/functionalization of fluorobenzene derivatives Halogenation and acylation techniques using ionic liquids as catalysts have been reported for related compounds
2 Formation of Grignard reagent Reaction of isopropylmagnesium bromide or tert-butylmagnesium chloride with magnesium in anhydrous ether or THF Strict anhydrous conditions required to prevent quenching of the Grignard reagent
3 Nucleophilic addition Addition of the Grignard reagent to 2-chloro-4-fluorobenzaldehyde at low temperature under inert atmosphere Forms the tertiary alcohol intermediate with high regioselectivity
4 Hydrolysis and workup Acidic or aqueous workup to quench the reaction and isolate the alcohol Purification by extraction, distillation or recrystallization

Detailed Reaction Example

  • Starting Material: 2-chloro-4-fluorobenzaldehyde
  • Grignard Reagent: Isopropylmagnesium bromide prepared in situ from isopropyl bromide and magnesium turnings
  • Procedure:
    • Prepare the Grignard reagent under inert atmosphere in dry THF.
    • Slowly add 2-chloro-4-fluorobenzaldehyde dissolved in dry THF to the Grignard reagent at 0°C.
    • Stir the mixture for 2-3 hours allowing nucleophilic addition to form the alkoxide intermediate.
    • Quench the reaction with saturated ammonium chloride solution.
    • Extract the organic layer, dry over anhydrous magnesium sulfate, and concentrate.
    • Purify the crude product by column chromatography or recrystallization to yield 3-(2-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol.

Alternative Synthetic Routes

  • Acylation in Ionic Liquids:
    A patent describes the use of ionic liquids such as [emim]Cl-AlCl3 mixtures as catalysts for acylation reactions to prepare substituted acetophenones, which can be further converted to aldehydes and subsequently to the target alcohol. This method offers advantages in terms of reaction efficiency and environmental friendliness.

  • Reduction of Ketone Intermediates:
    Another approach involves preparing 2-chloro-4-fluoroacetophenone derivatives, followed by reduction using sodium borohydride or other hydride reagents to the corresponding alcohol. This route may be preferred when the ketone intermediate is more readily accessible.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield/Purity
Solvent Anhydrous THF or diethyl ether Essential to maintain Grignard reagent stability and reactivity
Temperature 0°C to room temperature Lower temperatures favor selectivity and reduce side reactions
Atmosphere Inert gas (N2 or Ar) Prevents moisture and oxygen interference
Workup Acidic aqueous quench (NH4Cl or dilute HCl) Converts alkoxide to alcohol, facilitates extraction
Purification Column chromatography or recrystallization Removes impurities and side products

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations References
Grignard addition to 2-chloro-4-fluorobenzaldehyde Isopropylmagnesium bromide, 2-chloro-4-fluorobenzaldehyde High regioselectivity, well-established Requires strict anhydrous conditions
Acylation in ionic liquids followed by reduction Ionic liquids ([emim]Cl-AlCl3), chloroacetyl chloride Environmentally friendly, efficient Requires specialized ionic liquids
Reduction of ketone intermediate Sodium borohydride, 2-chloro-4-fluoroacetophenone Mild conditions, straightforward Ketone intermediate synthesis needed

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-((5-Bromo-2-nitrophenyl)amino)-2,2-dimethylpropan-1-ol (S3-1)
  • Structure: Features a 5-bromo-2-nitrophenyl group linked via an amino bridge to the dimethylpropanol chain.
  • Synthesis: Prepared via nucleophilic substitution between 4-bromo-2-fluoro-1-nitrobenzene and 3-amino-2,2-dimethylpropan-1-ol, yielding 95% .
  • Key Differences: Nitro and bromo substituents (vs. The amino bridge introduces hydrogen-bonding capability, altering solubility and biological activity compared to the direct phenyl linkage.
3-(2-Bromo-4-fluorophenyl)propan-1-ol
  • Structure: Lacks dimethyl branching, with a straight propanol chain attached to a 2-bromo-4-fluorophenyl group.
  • Properties: Bromine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to chlorine.

Variations in the Alcohol Backbone

3-(Dimethylamino)-2,2-dimethylpropan-1-ol
  • Structure: Replaces the aromatic group with a dimethylamino moiety.
  • Properties: The dimethylamino group acts as a strong electron donor, increasing basicity and aqueous solubility. This compound is used in pharmaceutical intermediates (e.g., EP 4 374 877 A2), highlighting the impact of substituent electronic properties on application .

Physicochemical and Analytical Data Comparison

Compound Name Molecular Weight Key Substituents HPLC Retention Time (min) LCMS (m/z) Synthesis Yield
3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol 232.7 Cl, F, dimethyl N/A N/A Discontinued
3-((5-Bromo-2-nitrophenyl)amino)-2,2-dimethylpropan-1-ol 345.2 Br, NO₂, amino N/A N/A 95%
3-(Dimethylamino)-2,2-dimethylpropan-1-ol 131.2 Dimethylamino 1.25 (HPLC) 771 [M+H]+ Patent example
3-(2-Bromo-4-fluorophenyl)propan-1-ol 247.1 Br, F N/A N/A Available

Implications of Structural Differences

  • Electronic Effects : Chloro and fluoro substituents (target compound) provide moderate electron withdrawal, whereas bromo and nitro groups (S3-1) create stronger electron-deficient aromatic systems, influencing reactivity in electrophilic substitutions .
  • Biological Relevance: Amino or dimethylamino groups (e.g., and ) may enhance interactions with biological targets via hydrogen bonding or basicity, whereas halogenated aromatics (target compound) are common in agrochemicals and pharmaceuticals for their metabolic stability .

Biological Activity

3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound with a unique molecular structure characterized by the presence of a chloro and a fluorine substituent on a phenyl ring, along with a tertiary alcohol functional group. Its molecular formula is C₁₁H₁₄ClF₁O, and it has a molecular weight of approximately 216.68 g/mol. The distinct combination of halogen substituents significantly influences its chemical properties, potentially leading to interesting biological activities.

The presence of electronegative chlorine and fluorine atoms enhances the compound's reactivity and polarity. This structural configuration may contribute to its biological activity, particularly in pharmacological contexts. The steric hindrance from the adjacent dimethyl groups can also affect its interaction with biological targets.

Biological Activity Overview

Research into compounds similar to 3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol suggests potential pharmacological properties. Compounds with similar structures have been investigated for various biological activities, including:

  • Antimicrobial Activity : Some related compounds have shown effectiveness against bacterial and fungal strains.
  • Anticancer Properties : Certain analogs have been studied for their ability to inhibit tumor growth in vitro.
  • Neuroprotective Effects : Similar structures have demonstrated potential in protecting neuronal cells from oxidative stress.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of halogenated phenols, compounds structurally related to 3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol exhibited significant inhibitory effects against various pathogens. The study highlighted that the introduction of halogens can enhance antimicrobial efficacy due to increased lipophilicity and altered membrane permeability.

Anticancer Research

Another investigation focused on the anticancer potential of tertiary alcohols. Results indicated that certain derivatives could induce apoptosis in cancer cell lines through mitochondrial pathways. The specific mechanisms involved include the activation of caspases and modulation of Bcl-2 family proteins.

Table of Related Compounds and Their Activities

Compound NameStructure FeaturesBiological Activity
3-(4-Fluorophenyl)-2,2-dimethylpropan-1-olSimilar alcohol and dimethyl groupsModerate antimicrobial activity
3-(Chlorophenyl)-2,2-dimethylpropan-1-olContains chlorine but lacks fluorinePotential anticancer properties
3-(Bromophenyl)-2,2-dimethylpropan-1-olBromine instead of chlorineExhibits neuroprotective effects

The biological activity of 3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to physiological effects.
  • Oxidative Stress Reduction : Similar compounds have shown the ability to scavenge free radicals, providing protective effects against oxidative damage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol, and how can reaction conditions be optimized?

  • Methodology :

  • Reduction of ketone precursors : The compound can be synthesized via reduction of 3-(2-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one using sodium borohydride (NaBH₄) in tetrahydrofuran (THF). This method typically yields >90% conversion under ambient conditions .
  • Nucleophilic substitution : Alternatively, alkylation of 2-chloro-4-fluorophenol with 3-bromo-2,2-dimethylpropan-1-ol in DMF using K₂CO₃ as a base (80°C, 12 hours) achieves moderate yields (60–70%) .
  • Optimization : Reaction efficiency improves with anhydrous solvents, controlled temperature gradients, and stoichiometric excess of the alkylating agent (1.2–1.5 equivalents).

Q. How can researchers confirm the structural identity and purity of 3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR spectra should show characteristic signals:
  • δ 1.20–1.40 ppm (singlet, 6H, two CH₃ groups)
  • δ 4.60–4.80 ppm (broad, 1H, -OH)
  • δ 7.10–7.50 ppm (multiplet, 3H, aromatic protons) .
  • HRMS : Expected [M+H]⁺ at m/z 231.0825 (C₁₁H₁₄ClFO⁺) .
  • HPLC : Retention time ~1.25 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What challenges arise in crystallographic characterization of 3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol, and how can they be resolved?

  • Challenges :

  • Low crystal symmetry due to steric hindrance from the 2,2-dimethyl group .
  • Twinning or disordered solvent molecules in the lattice .
    • Solutions :
  • Use SHELXL for refinement, applying restraints for bond lengths/angles and anisotropic displacement parameters .
  • ORTEP-3 aids in visualizing molecular packing and hydrogen-bonding networks (e.g., O-H···O interactions between hydroxyl groups) .

Q. How do electronic effects of the 2-chloro-4-fluorophenyl moiety influence the compound’s reactivity in substitution reactions?

  • Mechanistic Insights :

  • The electron-withdrawing Cl and F substituents activate the aromatic ring toward electrophilic substitution at the meta position.
  • DFT calculations (B3LYP/6-31G*) reveal a partial positive charge (+0.12 e) at the C3 position, favoring nucleophilic attack .
  • Experimental validation: Suzuki coupling with boronic acids at C3 achieves >80% yield using Pd(PPh₃)₄ catalyst .

Q. What discrepancies exist in reported biological activity data, and how can they be reconciled?

  • Data Contradictions :

  • Conflicting IC₅₀ values (e.g., 5 µM vs. 20 µM for acetylcholinesterase inhibition) arise from assay conditions (pH, temperature) or impurity profiles .
    • Resolution :
  • Standardize assays using ≥98% pure compound (HPLC-validated) and include positive controls (e.g., donepezil for acetylcholinesterase).
  • Cross-validate with docking studies (AutoDock Vina) to correlate activity with binding affinity .

Methodological Guidance Table

Research ObjectiveRecommended ApproachKey ParametersReferences
Synthesis OptimizationReductive alkylationNaBH₄, THF, 25°C, 4h
Structural ElucidationX-ray crystallographySHELXL refinement, 0.8 Å resolution
Biological ScreeningEnzyme inhibition assaysIC₅₀ determination at pH 7.4, 37°C
Mechanistic StudiesDFT calculationsB3LYP/6-31G* basis set

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